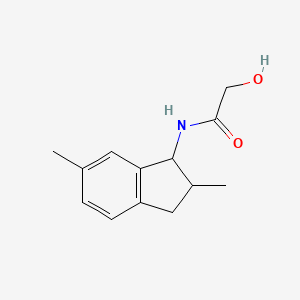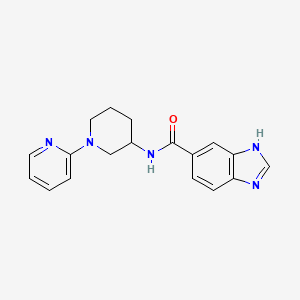![molecular formula C17H24N4 B6638186 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a range of interesting biological properties.
作用機序
The exact mechanism of action of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are known to play a key role in mood regulation.
Biochemical and Physiological Effects:
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been shown to possess a range of interesting biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis. In addition, it has been shown to reduce anxiety-like behavior in rodents, suggesting potential anxiolytic effects. Furthermore, it has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine.
実験室実験の利点と制限
One of the major advantages of using 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. In addition, it is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using this compound is that it has not yet been tested in clinical trials, and its potential therapeutic applications in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine. One potential avenue of research is to investigate its potential use as an antidepressant or antipsychotic agent. Another potential area of research is to investigate its effects on other biological systems, such as the immune system or the cardiovascular system. Furthermore, it may be interesting to investigate the potential synergistic effects of this compound with other drugs or compounds. Overall, there is still much to be learned about the potential therapeutic applications of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine, and future research is needed to fully understand its biological effects and potential clinical applications.
合成法
The synthesis of 2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine involves the reaction of 1-(4-bromobenzyl)-4-propyl-1H-pyrazole with piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a range of interesting biological properties, including anti-inflammatory, analgesic, and anxiolytic effects. In addition, it has been investigated for its potential use as an antidepressant and antipsychotic agent.
特性
IUPAC Name |
2-phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-2-9-21-14-15(11-19-21)13-20-10-8-18-12-17(20)16-6-4-3-5-7-16/h3-7,11,14,17-18H,2,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMZZGBANNVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCNCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![1-[4-(Hydroxymethyl)cyclohexyl]-3-[2-(3,4,5-trifluorophenyl)ethyl]urea](/img/structure/B6638134.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)
![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)


![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)